Indinavir-d6

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

Indinavir-d6 is the definitive hexadeuterated internal standard for validated indinavir LC-MS/MS quantification. With ≥99% deuterated forms, the +6 Da mass shift eliminates isotopic crosstalk—unlike unlabeled indinavir or structural analogs—delivering accuracy of 97.4–104.0% and precision of 0.9–6.2% CV at 1–200 ng/mL. Ideal for regulatory submissions (FDA, EMA), absolute bioavailability studies, and tissue quantification with full CoA traceability per ICH Q7. Co-elutes identically to indinavir while enabling unequivocal mass discrimination.

Molecular Formula C36H47N5O4
Molecular Weight 619.8 g/mol
CAS No. 185897-02-3
Cat. No. B1140607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndinavir-d6
CAS185897-02-3
Synonyms2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide; 
Molecular FormulaC36H47N5O4
Molecular Weight619.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
InChIInChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2
InChIKeyCBVCZFGXHXORBI-JYVVPHGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indinavir-d6 (CAS 185897-02-3): Analytical Reference Standard for HIV-1 Protease Inhibitor Quantification


Indinavir-d6 (L-735,524-d6; MK-639-d6) is a hexadeuterated stable isotope-labeled analog of the HIV-1 protease inhibitor indinavir, wherein six hydrogen atoms on the pyridinylmethyl moiety are replaced by deuterium . It is intended for use as an internal standard for the quantification of indinavir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound retains the same molecular geometry, chromatographic retention behavior, and ionization efficiency as unlabeled indinavir while exhibiting a +6 Da mass shift, enabling unequivocal mass spectrometric differentiation in complex biological matrices .

Indinavir-d6 Procurement: Why Unlabeled Indinavir or Alternative Internal Standards Compromise LC-MS/MS Bioanalytical Method Performance


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard directly determines method accuracy, precision, and robustness. Substituting Indinavir-d6 with unlabeled indinavir, a structural analog (e.g., amprenavir, saquinavir), or a non-deuterated stable isotope (e.g., ¹³C-labeled indinavir) introduces systematic errors that cannot be fully corrected by calibration. Unlabeled indinavir cannot be used as an internal standard for its own quantification because it co-elutes and shares identical mass transitions with the analyte, rendering signal discrimination impossible . Structural analogs exhibit differential ionization efficiency, matrix effect susceptibility, and chromatographic retention relative to indinavir, leading to concentration-dependent bias in accuracy and impaired precision [1]. Partially deuterated analogs (d1-d5) or analogs with incomplete isotopic enrichment (<99 atom% D) introduce isotopic crosstalk and signal overlap between the M and M+1/M+2 isotopologues, degrading the lower limit of quantification (LLOQ) and assay linearity . Indinavir-d6 with ≥99% deuterated forms (d1-d6) and specified atom% D enrichment mitigates these failure modes by providing near-identical physicochemical behavior coupled with a clean +6 Da mass separation sufficient to resolve the analyte and internal standard channels under standard unit resolution MS conditions.

Indinavir-d6 Quantitative Differentiation: Head-to-Head Analytical Performance Data Versus Comparators


LC-MS/MS Assay Precision: Indinavir-d6 vs. Unlabeled Indinavir in Validated Human Plasma Method

In a validated LC-MS/MS method for simultaneous determination of indinavir and d6-indinavir in human plasma, the intra- and inter-assay precision (expressed as coefficient of variation, CV%) was evaluated for both analytes across the concentration range of 1-200 ng/mL. Indinavir-d6 demonstrated a precision range of 0.9% to 6.2% CV, while unlabeled indinavir exhibited a range of 0.9% to 4.3% CV. Both analytes fell well within the ±15% acceptance criterion for bioanalytical method validation, confirming that deuterium labeling does not introduce meaningful precision degradation relative to the unlabeled analyte [1].

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

LC-MS/MS Assay Accuracy: Indinavir-d6 vs. Unlabeled Indinavir Method Validation Comparison

In the same validated LC-MS/MS method for human plasma, assay accuracy was determined by comparing measured concentrations to nominal (spiked) concentrations across the 1-200 ng/mL range. Indinavir-d6 assay accuracy ranged from 97.4% to 104.0% of nominal, whereas unlabeled indinavir assay accuracy ranged from 95.8% to 105.0% of nominal. Both analytes satisfied the standard bioanalytical acceptance criterion of 85-115% accuracy. Notably, Indinavir-d6 exhibited a narrower accuracy range (6.6 percentage points span) compared to unlabeled indinavir (9.2 percentage points span), indicating marginally tighter accuracy distribution [1].

Bioanalytical Method Validation Accuracy Regulatory Compliance

Stable Isotope Internal Standard vs. Structural Analog: Precision Contrast in Indinavir Urine Analysis

A comparative analysis of internal standard selection for indinavir quantification in human urine demonstrated the superiority of stable isotope-labeled internal standards (SIL-IS) over structural analog internal standards. When using a stable isotope-labeled internal standard (specifically, deuterium-labeled indinavir), the achieved analytical precision was contrasted with results obtained using an analog of indinavir as the internal standard. The SIL-IS approach mitigated matrix-dependent ionization variability and extraction recovery differences inherent to the analog approach, yielding more consistent and reproducible quantification across sample batches. Although specific CV% values for this urine method comparison were not fully detailed in the abstract, the direction and magnitude of improvement were explicitly noted as significant, consistent with the well-established principle that SIL-IS co-elution compensates for ion suppression/enhancement effects that analog IS cannot correct [1].

Stable Isotope Labeling Internal Standard Selection Matrix Effects

Isotopic Enrichment Specification: Indinavir-d6 (≥99% Deuterated Forms) vs. Partially Labeled Analogs

Commercial Indinavir-d6 from major suppliers is specified with purity ≥99% deuterated forms (d1-d6). This specification ensures that the product contains minimal unlabeled indinavir (d0) contamination and that the hexadeuterated species (d6) is the predominant isotopologue. In contrast, generic "deuterated indinavir" preparations with lower isotopic enrichment (e.g., 95-98 atom% D) or unspecified d0 carryover produce measurable signal in the unlabeled indinavir MRM channel, effectively elevating the apparent LLOQ, introducing calibration bias at low concentrations, and compromising the ability to accurately quantify trace-level indinavir in pharmacokinetic terminal elimination phases or tissue distribution studies .

Isotopic Purity Atom% D Mass Spectrometry

Stability Documentation: Indinavir-d6 Long-Term Storage (≥4 Years) vs. Unspecified Analogs

Cayman Chemical's Indinavir-d6 (Item No. 29585) is documented with a stability specification of ≥4 years when stored at -20°C. This manufacturer-validated shelf-life provides procurement certainty for multi-year pharmacokinetic studies, clinical trial sample reanalysis requirements, and reference standard inventory planning. In contrast, many generic or unbranded deuterated indinavir products lack published stability data, necessitating in-house forced degradation studies, periodic re-qualification by LC-MS/MS, and risk of stock-out or batch-to-batch variability over extended study durations .

Stability Long-Term Storage Reference Standard Management

Certificate of Analysis Traceability: Indinavir-d6 Regulatory Compliance Documentation

Indinavir-d6 supplied by vendors such as Santa Cruz Biotechnology, Cayman Chemical, and Axios Research includes comprehensive Certificates of Analysis (CoA) and batch-specific analytical data that comply with regulatory standards for reference materials. This documentation supports analytical method validation (AMV), Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and quality control (QC) release testing [1]. In contrast, commodity-grade deuterated indinavir obtained from non-specialty chemical suppliers may lack full characterization data (e.g., water content by Karl Fischer, residual solvent analysis, quantitative NMR purity), creating compliance gaps that can delay regulatory review or trigger information requests [1].

Certificate of Analysis Regulatory Compliance ANDA/DMF Filing

Indinavir-d6 Optimal Application Scenarios for Bioanalytical and Pharmaceutical Procurement


Regulated Bioanalysis of Indinavir in Human Plasma for Clinical Pharmacokinetic Studies

Indinavir-d6 is the preferred internal standard for validated LC-MS/MS methods quantifying indinavir in human plasma, particularly for studies submitted to regulatory agencies (FDA, EMA, PMDA). The direct head-to-head validation data demonstrating precision (0.9-6.2% CV) and accuracy (97.4-104.0%) equivalent to unlabeled indinavir supports method validation documentation and cross-study reproducibility [1]. The +6 Da mass shift eliminates channel crosstalk at therapeutic concentrations (1-200 ng/mL), enabling accurate quantification across the full pharmacokinetic profile including terminal elimination phases where concentrations approach the LLOQ.

Absolute Bioavailability and Drug-Drug Interaction Studies Using Stable Isotope Coadministration

Indinavir-d6 enables the simultaneous administration of unlabeled indinavir (oral) and deuterium-labeled indinavir-d6 (intravenous) in human subjects for definitive absolute bioavailability determination, as demonstrated in the Woolf et al. (1997) clinical study [1]. This stable isotope labeling technique eliminates the need for crossover study designs, reduces inter-subject variability, and provides a direct within-subject measurement of fraction absorbed. The validated method with Indinavir-d6 as the intravenous tracer supported the determination of indinavir absolute bioavailability (60-65%) and the characterization of nonlinear pharmacokinetics [2].

Tissue Distribution and CNS Penetration Studies Requiring Low-ng/mL Sensitivity

For studies quantifying indinavir in tissues with limited sample mass (e.g., mouse brain and testis), Indinavir-d6 provides the necessary assay sensitivity and matrix effect compensation. The high isotopic enrichment (≥99% deuterated forms) minimizes d0 carryover signal, which is critical when measuring low indinavir concentrations (LLOQ ≤1 ng/mL) in complex tissue homogenates where matrix-induced ion suppression is pronounced [1][2]. The availability of batch-specific CoA documentation supports publication in journals requiring detailed methods sections and reagent traceability .

Pharmaceutical Quality Control and Reference Standard Management for ANDA/DMF Filings

Indinavir-d6 from fully characterized, CoA-documented sources serves as a compendial-grade reference standard for pharmaceutical QC release testing, stability-indicating method validation, and regulatory submissions (ANDA, DMF). The ≥4-year documented stability reduces the frequency of reference standard replacement and re-qualification, providing a stable inventory horizon for multi-year product development programs [1]. Procurement of Indinavir-d6 with comprehensive characterization data (including water content, residual solvents, and isotopic enrichment) directly addresses ICH Q7 and regional pharmacopeial expectations for reference standard qualification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indinavir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.